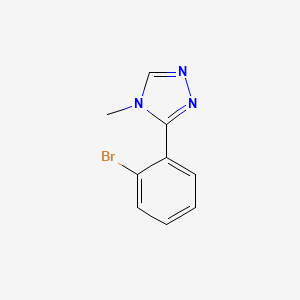

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVSYSSOZDCPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer practical insights grounded in established literature. We will explore a robust and efficient two-step synthetic pathway, beginning with the readily available 2-bromobenzonitrile. This document is intended for an audience of researchers, medicinal chemists, and process development scientists, offering a self-validating protocol designed for reproducibility and scalability. All key claims and procedural steps are substantiated with citations to authoritative sources.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic motif integral to a vast array of biologically active compounds.[1] Its unique structural and electronic properties—acting as a stable, aromatic scaffold capable of participating in hydrogen bonding and various non-covalent interactions—make it a cornerstone in modern drug design.[1][2] Derivatives of 1,2,4-triazole exhibit a remarkable spectrum of pharmacological activities, including antifungal (e.g., Fluconazole, Voriconazole), anti-inflammatory, antiviral, and anticancer properties.[1][3][4]

The incorporation of a halogenated aromatic substituent, such as a 2-bromophenyl group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. The bromine atom can introduce steric bulk, alter electronic distribution, and serve as a handle for further synthetic transformations, such as cross-coupling reactions.[5] The specific target of this guide, this compound, thus represents a valuable building block for creating novel chemical entities with therapeutic potential.

This guide details a logical and efficient synthetic strategy, focusing on the conversion of a nitrile to an imidate, followed by a regioselective cyclization with methylhydrazine.

Overall Synthetic Strategy

The selected pathway is a two-step process designed for efficiency and control, starting from 2-bromobenzonitrile. The core transformation involves the construction of the 1,2,4-triazole heterocycle via an imidate intermediate. This approach is favored for its reliable reaction sequence and use of accessible starting materials.

Figure 1: High-level overview of the two-step synthesis.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of Ethyl 2-bromobenzimidate Hydrochloride

The first critical step is the conversion of the nitrile group of 2-bromobenzonitrile into an imidate ester. The Pinner reaction is the classic and most effective method for this transformation, reacting a nitrile with an alcohol under anhydrous acidic conditions.[6]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water will readily hydrolyze the imidate product back to an amide or the starting nitrile, severely reducing the yield. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

-

Hydrogen Chloride Gas: The reaction requires a strong acid catalyst. Gaseous hydrogen chloride is ideal as it can be bubbled through the alcohol solution to create an anhydrous ethanolic HCl solution, avoiding the introduction of water that would be present in aqueous HCl.

-

Low Temperature: The initial reaction between the nitrile and ethanolic HCl is exothermic. Maintaining a low temperature (0-5 °C) controls the reaction rate, prevents undesirable side reactions, and ensures the stability of the reactive intermediates. The resulting imidate hydrochloride salt is typically a stable, crystalline solid that precipitates from the reaction mixture.

Experimental Protocol:

-

Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

-

Reagents: Charge the flask with 2-bromobenzonitrile and anhydrous ethanol (see Table 1 for quantities).

-

Acidification: Cool the stirred solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for approximately 1-2 hours. The rate should be moderate to ensure saturation without excessive loss of unreacted gas.

-

Reaction: Seal the flask and allow it to stand at 0-5 °C for 24-48 hours. A white precipitate of the imidate hydrochloride salt will form.

-

Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the collected solid under vacuum to yield ethyl 2-bromobenzimidate hydrochloride as a white crystalline powder. This product is typically used in the next step without further purification.

Table 1: Reagent Specifications for Imidate Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Bromobenzonitrile | 182.02 | 10.0 g | 54.9 | Starting Material |

| Anhydrous Ethanol | 46.07 | 50 mL | - | Reagent/Solvent |

| Hydrogen Chloride | 36.46 | Excess | - | Catalyst |

| Anhydrous Diethyl Ether | 74.12 | 20 mL | - | Washing Solvent |

Part 2:

This step involves the cyclization of the prepared imidate with methylhydrazine. The reaction proceeds via nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine on the electrophilic carbon of the imidate, followed by an intramolecular condensation to form the stable, aromatic 1,2,4-triazole ring.

Causality Behind Experimental Choices & Regioselectivity:

-

Base: A mild base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrochloride salt of the imidate, liberating the free base in situ for the reaction.

-

Solvent: A polar protic solvent like ethanol is suitable as it effectively dissolves the reactants and facilitates the proton transfer steps involved in the cyclization mechanism.

-

Regioselectivity: The reaction of an imidate with methylhydrazine can theoretically produce two regioisomers: the 4-methyl (desired) and the 1-methyl triazole. While the precise outcome can be condition-dependent, the formation of the 4-substituted-4H-1,2,4-triazole is often favored in this type of condensation. The mechanism involves the initial attack by the substituted nitrogen of methylhydrazine, which is sterically more accessible, leading to the desired N4-substituted product upon cyclization. Direct N-alkylation of a pre-formed triazole is notoriously difficult to control, often yielding mixtures of N1 and N4 isomers.[7][8] Therefore, building the ring with the desired substituent already in place via cyclization is a more authoritative strategy for achieving regiochemical purity.

Figure 2: Conceptual workflow of the cyclization mechanism.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the ethyl 2-bromobenzimidate hydrochloride (from Part 1) in ethanol.

-

Base Addition: Add triethylamine to the suspension to neutralize the HCl salt. Stir for 15-20 minutes at room temperature.

-

Hydrazine Addition: Add methylhydrazine to the mixture (see Table 2 for quantities). The addition may be slightly exothermic; maintain the temperature below 30 °C.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Table 2: Reagent Specifications for Triazole Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity (based on 54.9 mmol) | Moles (mmol) | Role |

| Ethyl 2-bromobenzimidate HCl | ~267.54 | ~14.7 g | 54.9 | Reactant |

| Methylhydrazine | 46.07 | 2.8 mL (2.53 g) | 54.9 | Reactant |

| Triethylamine | 101.19 | 8.4 mL (6.1 g) | 60.4 | Base |

| Ethanol | 46.07 | 100 mL | - | Solvent |

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect signals corresponding to the aromatic protons of the bromophenyl ring and a distinct singlet for the N-methyl group.

-

¹³C NMR: Signals should correspond to the carbons of the triazole ring and the bromophenyl substituent.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₈BrN₃ (m/z ≈ 237.0/239.0 due to bromine isotopes).[9]

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

This guide outlines a scientifically sound, two-step synthesis for this compound. By starting with 2-bromobenzonitrile and proceeding through a Pinner reaction to form an imidate intermediate, followed by a regioselective cyclization with methylhydrazine, the target compound can be obtained in a controlled and efficient manner. The provided protocols are based on established chemical principles and are designed to be self-validating, offering a reliable foundation for researchers in drug discovery and chemical synthesis.

References

A consolidated list of authoritative sources cited within this guide.

-

Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [https://www.frontiersin.org/articles/10.3389/fchem.2022.101 synthesis/full]([Link] synthesis/full)

-

1,2,4-Triazole and benzimidazole fused dihydropyrimidine derivatives: Design, green synthesis, antibacterial, antitubercular, and antimalarial activities. PubMed. [Link]

-

Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. National Institutes of Health (NIH). [Link]

-

Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. National Institutes of Health (NIH). [Link]

-

Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o). ResearchGate. [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). [Link]

-

New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation. SciSpace. [Link]

-

1,2,4-Triazole Synthesis via Amidrazones. Sci-Hub. [Link]

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. National Institutes of Health (NIH). [Link]

-

3-(2-bromophenyl)-5-methyl-4h-1,2,4-triazole. PubChemLite. [Link]

-

3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole. Amerigo Scientific. [Link]

-

Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. [Link]

-

Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and... Journal of Molecular Structure. [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]

-

Regioselective synthesis of a new 1, 2, 3- triazoles directly from imidates. TSI Journals. [Link]

-

Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE... Arkivoc. [Link]

-

Synthesis of 1,2,4 Triazole Compounds. ISRES Publishing. [Link]

-

Regioselective 1H-1,2,4 Triazole alkylation. SlideShare. [Link]

-

An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

-

Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis and a new entry into the synthesis of fluoroalkylated (hetero)aromatic compounds. White Rose eTheses Online. [Link]

-

Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. National Institutes of Health (NIH). [Link]

-

A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie. [Link]

- PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF, INTERMEDIATES OF PERAMPANEL OR OF E2040.

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazole and benzimidazole fused dihydropyrimidine derivatives: Design, green synthesis, antibacterial, antitubercular, and antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties | MDPI [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 9. PubChemLite - 3-(2-bromophenyl)-5-methyl-4h-1,2,4-triazole (C9H8BrN3) [pubchemlite.lcsb.uni.lu]

Foreword: The Strategic Importance of the 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to the Synthesis of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions and metabolic stability, making it a privileged scaffold in drug design. The target molecule, this compound, is of particular interest as a versatile synthetic intermediate. The presence of the 2-bromophenyl group provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex, sterically hindered biaryl structures which are often challenging to synthesize directly.[4][5]

This guide, intended for researchers and drug development professionals, provides a detailed, field-proven protocol for the synthesis of this key intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for experimental choices, and the necessary validation techniques to ensure the synthesis is both successful and reproducible.

Overall Synthetic Strategy

The most logical and efficient pathway to this compound involves a two-stage process. First, the core heterocyclic ring, 3-(2-bromophenyl)-4H-1,2,4-triazole, is constructed. This is followed by a regioselective N-methylation to install the methyl group at the 4-position of the triazole ring. This stepwise approach allows for clear control over each transformation and facilitates the purification of intermediates.

Caption: High-level workflow for the two-stage synthesis.

Part 1: Synthesis of the 3-(2-bromophenyl)-4H-1,2,4-triazole Core

Causality and Mechanistic Rationale

The formation of the 1,2,4-triazole ring from a hydrazide and a one-carbon source like formic acid is a classic example of a cyclocondensation reaction. The process is initiated by the acylation of the terminal nitrogen of 2-bromobenzohydrazide by formic acid, forming an N-formyl intermediate. Subsequent intramolecular cyclization, driven by heating under reflux, involves the nucleophilic attack of the other hydrazide nitrogen onto the formyl carbon, followed by dehydration to yield the stable aromatic triazole ring. Formic acid serves as both the reagent and, in excess, the solvent, providing the necessary C-N bond framework for cyclization.

Caption: Simplified mechanism for triazole ring formation.

Detailed Experimental Protocol: Stage 1

Materials and Reagents:

-

2-Bromobenzohydrazide

-

Formic acid (≥95%)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzohydrazide (e.g., 21.5 g, 0.1 mol).

-

Reagent Addition: Carefully add an excess of formic acid (e.g., 50 mL) to the flask. The hydrazide will partially dissolve.

-

Cyclocondensation: Heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazide spot disappears.

-

Reaction Quench and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 400 mL of ice-cold water. A white precipitate will form.

-

Neutralization: Stir the aqueous suspension and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the solution is neutral (pH ~7). This step neutralizes the excess formic acid and ensures complete precipitation of the product.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with several portions of cold deionized water to remove any residual salts.

-

Purification: Dry the crude solid in an oven at 60-70°C. The crude 3-(2-bromophenyl)-4H-1,2,4-triazole can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.

Data Summary: Stage 1

| Parameter | Value | Molar Ratio | Purpose |

| 2-Bromobenzohydrazide | 21.5 g | 1.0 eq | Starting material (source of C-N-N fragment) |

| Formic Acid | 50 mL | Excess | Reagent (C1 source) and solvent |

| Reaction Temperature | 100-110°C (Reflux) | N/A | Provides activation energy for cyclization |

| Reaction Time | 4-6 hours | N/A | To ensure reaction completion |

| Typical Yield | 85-95% (after recrystallization) | N/A | N/A |

Part 2: N-Methylation of 3-(2-bromophenyl)-4H-1,2,4-triazole

Causality and Mechanistic Rationale

The alkylation of an N-H bond on the 1,2,4-triazole ring is a nucleophilic substitution reaction. The triazole N-H is weakly acidic and requires a base to be deprotonated, forming a triazolide anion. This anion is an ambident nucleophile, with negative charge density distributed over the N1 and N4 positions. Consequently, reaction with an electrophile like methyl iodide can produce a mixture of N1-methyl and N4-methyl isomers.[6]

The choice of base and solvent can influence the regioselectivity. Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is a common and effective method.[7] While this may still produce a mixture, the desired 4-methyl isomer is often the major product and can be readily separated from the 1-methyl byproduct using column chromatography.

Caption: N-Methylation showing pathways to N1 and N4 isomers.

Detailed Experimental Protocol: Stage 2

Materials and Reagents:

-

3-(2-bromophenyl)-4H-1,2,4-triazole (from Stage 1)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF) or Acetone, anhydrous

-

Ethyl acetate (EtOAc) and Hexanes (for chromatography)

-

Deionized water

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(2-bromophenyl)-4H-1,2,4-triazole (e.g., 11.2 g, 0.05 mol) and anhydrous DMF (100 mL). Stir until the solid is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (e.g., 8.3 g, 0.06 mol, 1.2 eq) to the solution. Stir the suspension for 15-20 minutes at room temperature.

-

Methylation: Cool the mixture in an ice bath. Add methyl iodide (e.g., 3.4 mL, 7.8 g, 0.055 mol, 1.1 eq) dropwise via a syringe. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture into a separatory funnel containing 300 mL of water and 150 mL of ethyl acetate. Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: The crude product, a mixture of N1 and N4 isomers, must be purified by silica gel column chromatography. A gradient elution system, starting with a low polarity solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity, will effectively separate the two isomers. The desired this compound typically elutes after the N1-isomer. Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

Data Summary: Stage 2

| Parameter | Value | Molar Ratio | Purpose |

| 3-(2-bromophenyl)-4H-1,2,4-triazole | 11.2 g | 1.0 eq | Substrate for methylation |

| Potassium Carbonate (K₂CO₃) | 8.3 g | 1.2 eq | Base to deprotonate the triazole N-H |

| Methyl Iodide (CH₃I) | 3.4 mL | 1.1 eq | Electrophile (methyl source) |

| Solvent (Anhydrous DMF) | 100 mL | N/A | Polar aprotic solvent to facilitate the SN2 reaction |

| Reaction Temperature | 0°C to Room Temp. | N/A | Controlled reaction conditions |

| Typical Yield (isolated N4-isomer) | 60-75% | N/A | N/A |

Analytical Validation and Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity. The following analytical techniques are essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural proof. Key expected signals for this compound include:

-

A singlet for the N-CH₃ protons, typically appearing around δ 3.5-3.8 ppm.[8]

-

A multiplet pattern in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons of the 1,2-disubstituted benzene ring.

-

A singlet for the C5-H proton of the triazole ring, usually downfield around δ 8.0-8.5 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the N-CH₃ carbon, the two triazole ring carbons, and the six carbons of the bromophenyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an exact mass that confirms the molecular formula (C₉H₈BrN₃). The mass spectrum will also display a characteristic isotopic pattern for the [M]+ and [M+2]+ peaks with an approximate 1:1 intensity ratio, which is the definitive signature of a molecule containing one bromine atom.[9]

-

Melting Point: A pure, crystalline sample will exhibit a sharp and reproducible melting point.

By adhering to this detailed guide, researchers can reliably synthesize and validate this compound, a valuable building block for the advancement of drug discovery and development programs.

References

- ISRES. Synthesis of 1,2,4 triazole compounds.

- ResearchGate. ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review.

- Current issues in pharmacy and medicine. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives.

- ACS Publications. Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles.

- National Institutes of Health. Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles.

-

Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

- National Institutes of Health. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

-

ACS Publications. Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Available at: [Link]

-

ResearchGate. Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Available at: [Link]

-

Defense Technical Information Center. A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Available at: [Link]

-

ResearchGate. Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Available at: [Link]

-

ResearchGate. Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o). Available at: [Link]

-

SpectraBase. 4H-1,2,4-triazole, 3-[[(2-bromophenyl)methyl]thio]-4-methyl-5-(4-nitrophenyl)- - Optional[1H NMR] - Spectrum. Available at: [Link]

-

MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available at: [Link]

-

MDPI. New DNA Methylation Inhibitors Based on 1,2,4-Triazole Thioether Derivatives. Available at: [Link]

-

Taylor & Francis Online. Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Available at: [Link]

-

ResearchGate. Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. Available at: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

-

PubChem. 3-(2-bromophenyl)-4h-1,2,4-triazole. Available at: [Link]

-

Chemical Methodologies. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

-

MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available at: [Link]

-

ResearchGate. Spectroscopic characterization for 1,2,4-triazole 3. Available at: [Link]

-

National Institutes of Health. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Available at: [Link]

-

Arkivoc. Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Available at: [Link]

-

ResearchGate. Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Available at: [Link]

-

National Institutes of Health. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available at: [Link]

-

Amerigo Scientific. 3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole. Available at: [Link]

Sources

- 1. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]

- 5. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Chemical properties of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

An In-depth Technical Guide to the Chemical Properties of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2][3][4] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone in medicinal chemistry.[5] Derivatives of 1,2,4-triazole exhibit a vast spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[4][6][7][8]

This guide focuses on a specific, strategically functionalized derivative: This compound . With a molecular formula of C₉H₈BrN₃ and a monoisotopic mass of 236.99 Da, this compound serves as a highly versatile intermediate for chemical library synthesis and drug discovery.[9] The presence of the 2-bromophenyl group provides a reactive handle for introducing molecular diversity through cross-coupling reactions, enabling the systematic exploration of the structure-activity relationship (SAR) of its analogs. This document provides a comprehensive analysis of its synthesis, spectroscopic profile, and chemical reactivity, offering field-proven insights for its application in research and development.

Synthesis and Structural Elucidation

The strategic construction of the this compound scaffold is paramount for its use as a building block. The synthetic pathway is designed for efficiency and amenability to scale-up, while its structural integrity is confirmed through a suite of spectroscopic techniques.

Proposed Synthesis Pathway

A robust synthesis can be envisioned starting from readily available 2-bromobenzoyl chloride. The key transformation involves the formation of an N-acyl-N'-methylhydrazine intermediate, followed by cyclization to form the stable 1,2,4-triazole ring. This approach is adapted from established methods for synthesizing 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, which often involve the cyclization of hydrazine derivatives.[10]

The causality behind this pathway lies in the stepwise formation of the necessary bonds. The initial acylation of methylhydrazine is a standard and high-yielding reaction. The subsequent cyclization with an appropriate one-carbon source (like triethyl orthoformate) is a classic method for forming the triazole heterocycle, driven by the thermodynamic stability of the aromatic ring system.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

A self-validating system of characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, Mass Spectrometry, and IR spectroscopy provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The four protons on the bromophenyl ring will appear in the aromatic region (δ 7.0–8.0 ppm) with complex splitting patterns due to ortho, meta, and para couplings. The methyl group protons (N-CH₃) will present as a sharp singlet, likely in the δ 3.5–4.5 ppm range, a characteristic shift for a methyl group attached to a nitrogen within a heterocyclic ring.[10] The lone proton on the triazole ring (C5-H) is anticipated to be a singlet in the δ 8.0–9.0 ppm region.

-

¹³C NMR: The carbon spectrum will corroborate the structure. The methyl carbon signal is expected around δ 30–40 ppm.[1] The aromatic carbons of the bromophenyl ring will resonate between δ 120–140 ppm, with the carbon bearing the bromine (C-Br) appearing at the higher end of this range. The two distinct carbons of the triazole ring (C3 and C5) are expected in the δ 145–160 ppm region.[3][10]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: Using electrospray ionization (ESI-MS), the compound will be detected as the protonated molecule [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic doublet of peaks will be observed for the molecular ion at m/z 238 and 240, with nearly equal intensity.[9] This isotopic signature is a definitive indicator of a monobrominated compound.

-

Fragmentation Pattern: The 1,2,4-triazole ring undergoes characteristic fragmentation under mass spectrometric conditions. Common fragmentation pathways include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN), which provides further structural confirmation.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

-

Key Vibrations: Expected absorption bands include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹, and C=N stretching vibrations from the triazole ring in the 1500–1600 cm⁻¹ region.[10][11] The C-Br stretch typically appears in the fingerprint region, below 700 cm⁻¹.

Summary of Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm (multiplet, 4H) | Protons on the 2-bromophenyl ring. |

| Triazole Proton | δ 8.0 - 9.0 ppm (singlet, 1H) | C5-H proton on the triazole ring. | |

| Methyl Protons | δ 3.5 - 4.5 ppm (singlet, 3H) | N-CH₃ group protons. | |

| ¹³C NMR | Triazole Carbons | δ 145 - 160 ppm (C3, C5) | Aromatic carbons of the heterocyclic ring.[10] |

| Aromatic Carbons | δ 120 - 140 ppm | Carbons of the 2-bromophenyl substituent. | |

| Methyl Carbon | δ 30 - 40 ppm | N-CH₃ group carbon.[1] | |

| MS (ESI) | [M+H]⁺ | m/z 238 / 240 | Isotopic pattern confirming one bromine atom. |

| IR | Aromatic C-H | > 3000 cm⁻¹ | Stretching vibration of sp² C-H bonds. |

| C=N Stretch | 1500 - 1600 cm⁻¹ | Characteristic vibration of the triazole ring.[10] |

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for chemical elaboration. The aryl bromide functionality is a linchpin for modern synthetic chemistry, particularly for building molecular complexity.

Reactivity at the Bromophenyl Moiety

The C-Br bond is the most reactive site for synthetic modification. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing the introduction of various aryl, heteroaryl, or alkyl groups.[10][12] This is a field-proven method for rapidly generating libraries of analogs for SAR studies.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the incorporation of diverse amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

The choice of reaction is dictated by the desired target structure. For instance, a Suzuki coupling is the logical choice when aiming to explore how different aromatic substituents at the 2-position of the phenyl ring affect biological activity.

Experimental Workflow: Library Synthesis via Suzuki Coupling

The following workflow outlines a systematic approach to leveraging the reactivity of the title compound for the generation of a chemical library aimed at a hypothetical kinase inhibitor program.

Caption: Workflow for analog library synthesis using Suzuki cross-coupling.

Experimental Protocols

The following protocols are representative methodologies. All procedures should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Synthesis of this compound

-

Step A: Synthesis of N'-Methyl-2-bromobenzohydrazide

-

To a solution of methylhydrazine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add a solution of 2-bromobenzoyl chloride (1.1 eq.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydrazide, which can be used in the next step without further purification.

-

-

Step B: Cyclization to form the Triazole Ring

-

Combine the crude N'-methyl-2-bromobenzohydrazide (1.0 eq.) with triethyl orthoformate (3.0 eq.).

-

Heat the mixture to reflux (approx. 145-150 °C) for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove excess triethyl orthoformate under vacuum.

-

Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure title compound.

-

Protocol 2: Characterization by NMR and MS

-

NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

-

MS Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

MS Acquisition: Infuse the sample into an ESI-MS instrument and acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500).

Protocol 3: Suzuki Cross-Coupling Reaction

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like Na₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 4-12 hours.

-

Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the desired coupled product.

Conclusion

This compound is a compound of significant strategic value for medicinal chemists and drug development scientists. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The key feature of this molecule is the presence of an aryl bromide, which acts as a versatile chemical handle for diversification through robust and high-yielding cross-coupling reactions. This allows for the efficient and systematic exploration of chemical space around the 1,2,4-triazole core, making it an invaluable building block in the quest for novel therapeutics.

References

- Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine.

- Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o).

-

4H-1,2,4-triazole, 3-[[(2-bromophenyl)methyl]thio]-4-methyl-5-(4-nitrophenyl)- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Institutes of Health (NIH). [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. [Link]

-

Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

-

1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl... ResearchGate. [Link]

-

This compound. PubChemLite. [Link]

-

Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]

-

Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]

-

Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. [Link]

-

Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Academic Scientific Journals. [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Institutes of Health (NIH). [Link]

-

Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). ResearchGate. [Link]

-

3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole. Amerigo Scientific. [Link]

-

Synthesis and spectral characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]

Sources

- 1. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C9H8BrN3) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

Foreword: Charting Unexplored Territory in Triazole Pharmacology

To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into the mechanistic landscape of a lesser-known molecule: 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole. It is crucial to establish from the outset that specific, direct research on the mechanism of action of this particular compound is not yet prevalent in published literature. However, the absence of direct evidence presents a unique scientific opportunity. By leveraging the extensive knowledge of the broader 1,2,4-triazole class of compounds, we can construct a robust, hypothesis-driven framework to guide future investigation.

This document, therefore, serves a dual purpose. It is both a comprehensive review of the established pharmacology of 1,2,4-triazoles and a forward-looking technical roadmap for elucidating the specific activities of this compound. We will proceed with a logical, evidence-based approach, beginning with the well-documented activities of the 1,2,4-triazole scaffold, narrowing our focus to the influence of the bromophenyl moiety, and culminating in a proposed research plan to definitively characterize our target molecule.

Part 1: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for designing novel therapeutics.[3]

Derivatives of 1,2,4-triazole have demonstrated a remarkable spectrum of pharmacological activities, as summarized in the table below.

| Pharmacological Activity | Examples of 1,2,4-Triazole-Containing Drugs/Compounds | General Mechanism of Action |

| Antifungal | Fluconazole, Itraconazole, Voriconazole[4] | Inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.[1] |

| Anticancer | Letrozole, Anastrozole[4] | Aromatase inhibition (for hormone-receptor-positive breast cancer).[5] Other derivatives show inhibition of kinases (e.g., VEGFR-2, c-Met) or tubulin polymerization.[1][6] |

| Anticonvulsant | Alprazolam, Etizolam (thienotriazolodiazepine derivatives) | Potentiation of GABAergic neurotransmission through interaction with the GABA-A receptor.[1][7] |

| Antiviral | Ribavirin[4] | Inhibition of viral RNA polymerase and induction of viral mutagenesis.[8] |

| Anti-inflammatory | Various preclinical candidates | Inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[7] |

| Antibacterial | Cefatrizine (contains a triazole-thiadiazole ring) | Inhibition of bacterial cell wall synthesis. Other derivatives may target different bacterial enzymes.[1][3] |

Part 2: The Influence of the 2-Bromophenyl Moiety - A Clue to Potential Activity

The substitution pattern on the 1,2,4-triazole core is a critical determinant of its biological activity. The presence of a phenyl group, particularly one substituted with a halogen like bromine, often imparts specific pharmacological properties. The "2-bromo" substitution on the phenyl ring of our target molecule is of particular interest.

Halogenated phenyl rings are common in pharmacologically active compounds and can influence activity through several mechanisms:

-

Increased Lipophilicity: The bromine atom can enhance the molecule's ability to cross cell membranes, potentially increasing its bioavailability and access to intracellular targets.

-

Altered Electronic Properties: The electron-withdrawing nature of bromine can modify the electronic distribution of the entire molecule, affecting its binding affinity to target proteins.

-

Steric Effects: The size of the bromine atom can influence the molecule's conformation and how it fits into the binding pocket of a receptor or enzyme.

Studies on other bromophenyl-triazole derivatives have pointed towards promising anticancer and antimicrobial activities.[6][9] For instance, some 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown potential as anticancer agents through the inhibition of tubulin polymerization.[6] This provides a strong rationale for prioritizing the investigation of similar mechanisms for this compound.

Part 3: A Hypothesis-Driven Research Plan to Elucidate the Mechanism of Action

Based on the extensive data on the 1,2,4-triazole class and the structural features of this compound, we propose a multi-pronged research approach to determine its mechanism of action. This plan is designed to be systematic, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the primary pharmacological activity of the compound.

Experimental Protocol: Comprehensive Cell-Based Viability and Activity Assays

-

Cell Line Panel:

-

Cancer Cell Lines: A diverse panel representing different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon, and a central nervous system cancer cell line like SNB-75).[6]

-

Microbial Strains: A selection of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans).[4]

-

Neuronal Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) to screen for potential neuroactivity.

-

-

Assay Methodology:

-

Cancer Cell Viability: Utilize a standard MTT or resazurin-based assay to determine the half-maximal inhibitory concentration (IC50) after 48-72 hours of treatment.

-

Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods according to CLSI guidelines.

-

Neuronal Viability: Assess for both cytotoxic and neuroprotective effects (e.g., against an induced stressor like glutamate or hydrogen peroxide).

-

-

Data Analysis and Interpretation:

-

Potent activity in a specific cell type (e.g., sub-micromolar IC50 in cancer cells) will guide the direction of subsequent mechanistic studies.

-

Caption: Phase 1 Experimental Workflow.

Phase 2: Target Deconvolution and Pathway Analysis (Assuming an Anticancer Effect is Observed)

Should the phenotypic screen reveal potent anticancer activity, the next phase will focus on identifying the molecular target and affected signaling pathways.

Experimental Protocol: Target Identification and Validation

-

Kinase Profiling:

-

Methodology: Submit the compound for screening against a broad panel of human kinases (e.g., the DiscoverX KINOMEscan™).

-

Rationale: Many 1,2,4-triazole derivatives are known kinase inhibitors.[1] This will rapidly identify potential kinase targets.

-

-

Tubulin Polymerization Assay:

-

Methodology: Utilize a cell-free, fluorescence-based tubulin polymerization assay.

-

Rationale: Given that bromophenyl-triazoles have been shown to inhibit tubulin polymerization, this is a high-priority hypothesis to test.[6]

-

-

Cell Cycle Analysis:

-

Methodology: Treat cancer cells with the compound at its IC50 concentration, followed by propidium iodide staining and flow cytometry.

-

Rationale: Disruption of the cell cycle (e.g., G2/M arrest) is a hallmark of tubulin-targeting agents and many other anticancer drugs.

-

-

Apoptosis Assay:

-

Methodology: Use Annexin V/PI staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.

-

Rationale: To determine if the observed cytotoxicity is due to programmed cell death.

-

Caption: Phase 2 Experimental Workflow for Anticancer Activity.

Phase 3: In-depth Mechanistic Validation

Once a putative target is identified, this phase will involve rigorous validation.

Experimental Protocol: Target Engagement and Functional Assays

-

Direct Binding Assays:

-

Methodology: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the purified target protein and determine binding affinity (KD).

-

-

Enzymatic Inhibition Assays:

-

Methodology: If the target is an enzyme (e.g., a kinase), perform in vitro enzymatic assays to determine the IC50 for enzyme inhibition and elucidate the mode of inhibition (e.g., competitive, non-competitive).

-

-

Cellular Target Engagement Assays:

-

Methodology: Use a cellular thermal shift assay (CETSA) to confirm that the compound engages the target protein within intact cells.

-

-

Downstream Signaling Analysis:

-

Methodology: If a kinase is inhibited, use Western blotting to analyze the phosphorylation status of its known downstream substrates.

-

Part 4: Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a fertile ground for the discovery of novel therapeutic agents. While the specific mechanism of action for this compound is currently undefined, the rich pharmacology of its chemical class provides a clear and logical path for its investigation. The proposed research plan, moving from broad phenotypic screening to specific target validation, represents a robust strategy to unravel its biological function. The insights gained from such studies will not only characterize this specific molecule but also contribute to the broader understanding of 1,2,4-triazole structure-activity relationships, ultimately aiding in the design of next-generation therapeutics.

References

-

Verma, A., Joshi, N., Singh, A., & Tiwari, A. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 198, 112353. [Link][1]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-29. [Link][2]

-

Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [Link][3]

-

Ziyaev, A. A., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 1-25. [Link][4][10]

-

Khan, I., et al. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 26(16), 4995. [Link][6]

-

Popiolek, R. (2022). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Journal of Education, Health and Sport, 12(9), 899-912. [Link][7]

-

Al-Ostoot, F. H., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 86. [Link][5]

-

El-Sayed, N. N. E., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(5), 1395. [Link][8]

-

Demian, B. A., et al. (2020). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine, 13(3), 295-300. [Link][11]

-

Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58. [Link][9]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Spectroscopic Characterization of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole core is a key pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] The presence of a bromophenyl substituent provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery and the development of novel organic materials.[5]

Molecular Structure and Key Features

The molecular structure of this compound consists of a central 4H-1,2,4-triazole ring, which is substituted at the 3-position with a 2-bromophenyl group and at the 4-position with a methyl group.

Figure 1: Molecular Structure of this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound. This data is predictive and based on the analysis of structurally similar compounds.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (in CDCl₃) | - Aromatic Protons (Bromophenyl): Multiplets in the range of δ 7.2-7.8 ppm (4H). The ortho-substitution pattern will lead to a complex splitting pattern. - Triazole Proton (C5-H): A singlet around δ 8.0-8.5 ppm (1H). - Methyl Protons (N-CH₃): A singlet around δ 3.5-4.0 ppm (3H). |

| ¹³C NMR (in CDCl₃) | - Triazole Carbons: C3 expected around δ 150-155 ppm; C5 expected around δ 140-145 ppm. - Bromophenyl Carbons: Six signals expected in the aromatic region (δ 120-135 ppm), with the carbon bearing the bromine atom (C-Br) being the most shielded. - Methyl Carbon (N-CH₃): A signal around δ 30-35 ppm. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z 237 and 239 with an approximate 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). The exact mass would be 237.0014 (for ⁷⁹Br) and 238.9993 (for ⁸¹Br). - Key Fragments: Loss of Br (m/z 158), loss of CH₃ (m/z 222/224), and fragmentation of the triazole ring. |

| Infrared (IR) | - Aromatic C-H stretch: ~3050-3100 cm⁻¹. - Aliphatic C-H stretch (CH₃): ~2950-3000 cm⁻¹. - C=N and C=C stretching: ~1450-1600 cm⁻¹. - C-N stretching: ~1200-1300 cm⁻¹. - C-Br stretch: ~500-600 cm⁻¹. |

Experimental Protocols and Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, but other solvents like DMSO-d₆ can be used if solubility is an issue.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic protons.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm).

Rationale for ¹H NMR Interpretation:

-

The chemical shift of the triazole proton (C5-H) is expected to be downfield due to the deshielding effect of the two adjacent nitrogen atoms.

-

The protons on the bromophenyl ring will exhibit chemical shifts and coupling patterns characteristic of a disubstituted benzene ring. The ortho-substitution will result in a more complex pattern compared to a para-substituted analogue.

-

The methyl protons on the nitrogen atom (N-CH₃) will appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift will be influenced by the electronic nature of the triazole ring.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed for ¹³C NMR due to its lower natural abundance and sensitivity.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Rationale for ¹³C NMR Interpretation:

-

The chemical shifts of the triazole ring carbons (C3 and C5) are characteristic of aromatic heterocyclic systems.

-

The number of signals in the aromatic region of the ¹³C NMR spectrum will confirm the number of unique carbon environments in the bromophenyl ring.

-

The upfield signal for the methyl carbon is typical for an sp³-hybridized carbon attached to a nitrogen atom.

Figure 2: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. ESI is a softer ionization method and is often preferred for preventing excessive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate a mass spectrum.

Rationale for MS Interpretation:

-

The most critical piece of information is the molecular ion peak. For this compound, the presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of the presence of one bromine atom.

-

The fragmentation pattern can provide further structural information. For example, the loss of the bromine atom or the methyl group are expected fragmentation pathways that can help confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Spectroscopy Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a thin film.

-

Data Acquisition: The IR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavelengths.

Rationale for IR Interpretation:

-

The IR spectrum will show characteristic absorption bands for the different types of bonds present in the molecule.

-

The presence of aromatic C-H stretching and C=C/C=N stretching bands confirms the aromatic nature of the phenyl and triazole rings.

-

The aliphatic C-H stretching confirms the presence of the methyl group.

-

A band in the fingerprint region corresponding to the C-Br stretch can also be observed.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, MS, and IR techniques. While experimental data for this specific isomer is not widely published, a thorough understanding of spectroscopic principles and the analysis of related compounds allows for a confident prediction of its spectral properties. This guide provides a framework for researchers to acquire and interpret the necessary data to confirm the structure and purity of this important heterocyclic compound, thereby supporting its application in drug discovery and materials science.

References

- Current issues in pharmacy and medicine. (n.d.). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives.

-

MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Retrieved from [Link]

-

PMC - NIH. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Retrieved from [Link]

-

PMC - NIH. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

Sources

- 1. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

1H NMR spectrum of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.[1][2] Accurate structural elucidation is paramount for drug development and quality control, and 1H NMR spectroscopy is the definitive tool for this purpose. This document offers a detailed prediction of the spectrum, explaining the causal factors behind chemical shifts and coupling patterns, a robust protocol for experimental data acquisition, and visual aids to facilitate understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to understand the molecule's structure and identify all unique proton environments. In this compound, there are three distinct types of protons:

-

The Triazole Ring Proton (H-5): A single proton attached to the C-5 carbon of the triazole ring.

-

The N-Methyl Protons (N4-CH3): Three equivalent protons of the methyl group attached to the N-4 nitrogen of the triazole ring.

-

The Bromophenyl Protons (H-3', H-4', H-5', H-6'): Four protons on the aromatic ring, each in a unique electronic environment due to the ortho-bromo and triazole substituents.

These environments are visualized in the diagram below.

Caption: Workflow for 1H NMR data acquisition and analysis.

Conclusion

The provides unambiguous confirmation of its structure through a unique set of signals. The key diagnostic peaks are the downfield singlet for the triazole C-5 proton, the characteristic N-methyl singlet around 4.0 ppm, and the complex multiplet pattern in the aromatic region. By following the detailed protocol provided, researchers can reliably obtain high-quality data for structural verification, purity assessment, and further investigation in drug discovery and development pipelines.

References

-

Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Retrieved January 17, 2026, from [Link]

-

Demchenko, A. M., et al. (2022). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine. Retrieved January 17, 2026, from [Link]

-

Collier, T. L., et al. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Retrieved January 17, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved January 17, 2026, from [Link]

-

Parashkevova, D., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and Characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Olejarz, J., et al. (2021). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and materials science research. As a molecule incorporating both a halogen (bromine) and a nitrogen-rich triazole ring, its characterization demands a nuanced understanding of specific mass spectrometric principles. This document delineates the foundational theories, predictable fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), and validated experimental protocols for its analysis. Key interpretive features, such as the characteristic bromine isotopic signature, are explained in detail. The guide is intended for researchers, analytical chemists, and drug development professionals who require robust methods for the structural elucidation and confirmation of halogenated heterocyclic compounds.

Introduction to the Analyte and Analytical Context

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents, including antifungal and anticancer drugs.[1][2] The introduction of a bromophenyl substituent adds a layer of complexity and functionality, making mass spectrometry (MS) an indispensable tool for its structural verification, purity assessment, and metabolic profiling. Mass spectrometry offers unparalleled sensitivity and specificity, providing definitive molecular weight information and structural insights through controlled fragmentation.[3]

This guide focuses on this compound, elucidating its mass spectrometric signature. We will explore the causal relationships between molecular structure and fragmentation behavior, the rationale behind selecting specific ionization techniques, and the protocols required to generate reliable, reproducible data.

Molecular Structure and Physicochemical Properties

A precise understanding of the analyte's structure is the prerequisite for interpreting its mass spectrum.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of the Analyte

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈BrN₃ | [4] |

| Molecular Weight | 238.087 g/mol | [4] |

| Monoisotopic Mass | 236.99015 Da (for ⁷⁹Br) | Calculated |

| CAS Number | 1250443-93-6 | [4] |

| Class | Halogenated Heterocycle | N/A |

Core Principles for Mass Spectrometric Analysis

The analysis of this compound is governed by three key principles: the choice of ionization, the distinct isotopic pattern of bromine, and the inherent fragmentation tendencies of the triazole ring.

Ionization Techniques: EI vs. ESI

The choice of ionization method dictates the nature of the resulting mass spectrum.

-

Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5] This process not only creates a molecular radical cation (M⁺•) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[5] EI is exceptionally useful for structural elucidation as the fragmentation pattern serves as a molecular fingerprint, but it may fail to show a molecular ion for less stable compounds.[5]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar and thermally labile molecules.[3] It generates ions by creating a fine spray of charged droplets, typically resulting in a protonated molecule ([M+H]⁺) in positive ion mode.[6] ESI is the method of choice for obtaining clear molecular weight information and is readily coupled with liquid chromatography (LC-MS). Fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS).[7]

For this compound, the basic nitrogen atoms of the triazole ring make it an excellent candidate for protonation, favoring ESI for molecular weight confirmation.[8] EI, however, will provide richer structural detail through its complex fragmentation patterns.

The Definitive Bromine Isotopic Signature

A critical diagnostic feature in the mass spectrum of this compound is the presence of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[9][10] This results in a pair of peaks for any bromine-containing ion, separated by 2 mass-to-charge (m/z) units.[11] This "M" and "M+2" pattern, with a characteristic intensity ratio of roughly 1:1, is a definitive indicator of the presence of a single bromine atom in an ion.[9][12]

Fragmentation Tendencies of the 1,2,4-Triazole Core